molecular formula C19H13ClF3N3O2S B2760837 4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 921541-20-0

4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2760837
CAS No.: 921541-20-0
M. Wt: 439.84
InChI Key: AKPMLMPYNNTFIV-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications, featuring a thiazole core linked to substituted benzamide and anilide groups. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its widespread presence in molecules with diverse biological activities . This specific structure combines this biologically relevant heterocycle with a trifluoromethyl group—a moiety often used to fine-tune the physicochemical properties of drug candidates, such as their metabolic stability and membrane permeability. The strategic incorporation of these features makes this compound a valuable intermediate for researchers exploring the structure-activity relationships of heterocyclic compounds. The primary research value of this compound lies in its potential as a building block for developing novel bioactive molecules. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities in preclinical research, including but not limited to antitumor, antimicrobial, and anticonvulsant effects . The presence of the 2-aminothiazole motif is of particular interest, as it is a key structural component in several classes of therapeutic agents and experimental compounds . Researchers can utilize this chemical to probe specific biological pathways, synthesize targeted libraries for high-throughput screening, or develop potential inhibitors for various enzymatic targets. Its structure offers multiple sites for chemical modification, allowing for systematic optimization to study its interaction with biological systems. This product is intended for use in controlled laboratory research settings only. It is strictly for in vitro studies and is not classified as a drug, cosmetic, or consumable. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified research professionals adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-chloro-N-[4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S/c20-12-7-5-11(6-8-12)17(28)26-18-24-13(10-29-18)9-16(27)25-15-4-2-1-3-14(15)19(21,22)23/h1-8,10H,9H2,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPMLMPYNNTFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring , a trifluoromethyl-substituted phenyl group , and an amide bond , which are significant for its biological activity. The presence of these functional groups influences the compound's reactivity and interaction with biological targets.

Property Details
Molecular FormulaC17H16ClF3N2O2S
Molecular Weight392.83 g/mol
CAS Number1093861-60-9
Structural FeaturesThiazole ring, trifluoromethyl group, amide bond

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds containing thiazole moieties can induce apoptosis in various cancer cell lines through multiple pathways, including the caspase pathway. For instance:

  • Cell Viability : The compound has been tested against several cancer cell lines, demonstrating a reduction in cell viability with an IC50 value indicating potency in inhibiting cancer cell growth.
    Cell Line IC50 (µM)
    A431 (epidermoid carcinoma)1.98 ± 1.22
    MCF7 (breast cancer)1.61 ± 1.92

The presence of the thiazole ring is critical for cytotoxic activity, as it enhances interactions with cellular targets involved in tumor growth.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties. Compounds similar to it have been reported to disrupt DNA replication processes in bacteria and fungi.

  • Bacterial Inhibition : The compound's structure allows it to interact effectively with bacterial DNA and proteins, leading to significant antibacterial activity comparable to standard antibiotics.
    Microorganism Activity
    Staphylococcus aureusSignificant inhibition
    Escherichia coliModerate inhibition

The biological activity of this compound is attributed to its ability to bind to specific biological targets such as enzymes or receptors involved in cancer pathways. Molecular docking studies suggest that the compound interacts primarily through hydrophobic contacts and hydrogen bonding, enhancing its efficacy against cancer cells.

Case Studies

Several studies have documented the effects of thiazole derivatives on various diseases:

  • Thiazole Derivatives in Cancer Treatment : A study published in MDPI highlighted the effectiveness of thiazole derivatives in reducing tumor size in animal models.
    "Thiazole-integrated compounds showed significant anti-tumor activity, making them candidates for further development" .
  • Antimicrobial Efficacy : Research demonstrated that thiazole-containing compounds exhibit antibacterial properties against resistant strains of bacteria.
    "The introduction of electron-releasing groups on thiazole derivatives significantly enhanced their antibacterial activity" .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives, including those with structures similar to 4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, exhibit significant anticonvulsant properties. For instance, compounds with thiazole moieties have shown efficacy in reducing seizure activity in animal models. A study highlighted that certain thiazole-integrated compounds displayed median effective doses significantly lower than standard anticonvulsants like ethosuximide, suggesting promising potential for new treatments in epilepsy management .

Antibacterial and Antifungal Properties

Thiazole-containing compounds have also been investigated for their antibacterial and antifungal activities. Some derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-donating groups on the phenyl rings was found to enhance antimicrobial activity, indicating a structure-activity relationship that could guide future drug design .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

Knoevenagel Condensation

This reaction is often utilized to form the thiazole ring by condensing carbonyl compounds with active methylene groups. The resulting thiazole derivatives can then be further modified to introduce various substituents that enhance their biological activity.

Alkylation Reactions

Alkylation is employed to introduce alkyl groups into the molecule, which can significantly influence its pharmacological properties.

Study on Anticonvulsant Activity

A notable study synthesized a series of thiazole derivatives and evaluated their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Among these, certain analogues exhibited activity comparable to or greater than established drugs such as sodium valproate, demonstrating the potential of thiazole-based compounds in treating seizures .

Antimicrobial Screening

Another research effort focused on synthesizing thiazole derivatives and screening them for antimicrobial activity. Compounds were tested against a panel of bacterial and fungal pathogens, revealing several candidates with potent activity that could be further developed into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

A. 2-Chloro-N-(4-(2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)Benzamide
  • Structure : Replaces the ethyl-trifluoromethylphenyl group with a coumarin (2-oxo-2H-chromen-3-yl) moiety.
  • Molecular Formula : C₁₉H₁₁ClN₂O₃S.
  • Properties : Melting point = 190°C; molar mass = 382.82 g/mol.
B. 4-Chloro-N-(4-Oxo-3-Phenyl-1,3-Thiazolidin-2-ylidene)Benzamide
  • Structure: Contains a thiazolidinone ring (4-oxo-1,3-thiazolidin-2-ylidene) instead of a thiazole.
  • Significance: Thiazolidinones are associated with antidiabetic and antimicrobial activities. The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound .
C. 4-Chloro-N-(2-((5-Trifluoromethyl-2-Pyridyl)Sulfonyl)Ethyl)Benzamide
  • Structure: Features a pyridylsulfonyl-ethyl chain instead of the thiazole-ethyl-amino group.
  • Significance : The sulfonyl group enhances solubility but may reduce membrane permeability compared to the thiazole core .
D. N-(Benzo[d]Thiazol-2-yl)-4-((4-((4-(2-Oxo-2-((6-(Trifluoromethyl)Benzo[d]Thiazol-2-yl)Amino)Ethyl)Phenoxy)Methyl)-1H-1,2,3-Triazol-1-yl)Methyl)Benzamide
  • Structure : Incorporates a triazole linker and a second benzo[d]thiazole group.
  • Synthesis : Utilizes click chemistry (Cu-catalyzed azide-alkyne cycloaddition) with 97% yield, highlighting efficient methodology compared to traditional reflux methods .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₂₀H₁₄ClF₃N₃O₂S 473.85* Not Reported Trifluoromethyl, Thiazole, Amide
Coumarin-Thiazole Hybrid C₁₉H₁₁ClN₂O₃S 382.82 190 Coumarin, Thiazole
Thiazolidinone Derivative C₁₆H₁₁ClN₂O₂S 330.79 Not Reported Thiazolidinone, Benzamide
Pyridylsulfonyl Derivative C₁₅H₁₁ClF₃N₂O₃S 407.77 Not Reported Sulfonyl, Pyridine

*Calculated based on structural formula.

Spectral Characterization

  • IR Spectroscopy : The target compound’s IR spectrum would lack the νS-H band (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, similar to triazole-thiones in .
  • NMR Data : The ethyl-trifluoromethylphenyl group would show distinct ¹H-NMR signals for the NH (δ 8–10 ppm) and CF₃ (δ 120–125 ppm in ¹³C-NMR), contrasting with coumarin derivatives’ aromatic proton signals (δ 6–8 ppm) .

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(4-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer:

  • Key Steps :
    • Thiazole Ring Formation : React α-haloketones with thiourea under acidic/basic conditions to construct the thiazole core .
    • Amide Coupling : Use coupling agents (e.g., EDCI/HOBt) to link the benzamide moiety to the thiazole ring .
    • Functionalization : Introduce the trifluoromethylphenyl group via nucleophilic substitution or reductive amination .
  • Optimization :
    • Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions .
    • Solvents : Pyridine or DMF enhances solubility of intermediates .
    • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, thiazole C-H at δ 7.8–8.1 ppm) and confirm amide linkages .
    • 19F NMR : Analyze trifluoromethyl group signals (δ -60 to -65 ppm) for purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 483.08) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, using spectrophotometric NADH oxidation assays .
  • Cell-Based Screening :
    • Evaluate cytotoxicity against NCI-60 cancer cell lines (e.g., melanoma MDA-MB-435) at 10 µM, with IC50 follow-up for active hits .
  • Solubility Testing : Use PBS (pH 7.4) with DMSO (<1% v/v) to avoid precipitation in bioassays .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across different assay models?

Methodological Answer:

  • Assay Validation :
    • Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm target engagement .
  • Metabolite Interference :
    • Perform LC-MS to detect metabolite formation (e.g., hydrolysis products) that may skew results .
  • Dose-Response Reproducibility :
    • Replicate assays in triplicate across independent labs, adjusting serum content (e.g., 5% vs. 10% FBS) to account for protein binding .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to PFOR’s active site (PDB: 1PFK), prioritizing hydrogen bonds with Arg314 and hydrophobic contacts with Trp256 .
  • Molecular Dynamics (MD) Simulations :
    • Run 100 ns simulations in GROMACS to assess stability of the thiazole-amide backbone in aqueous environments .
  • QSAR Modeling :
    • Corrogate substituent effects (e.g., Cl vs. CF3) using MOE descriptors and partial least squares regression .

Q. How to design structure-activity relationship (SAR) studies focusing on the trifluoromethyl and thiazole moieties?

Methodological Answer:

  • Substituent Variation :
    • Synthesize analogs with:
  • Trifluoromethyl replacements : e.g., –CH3, –OCF3 (to probe hydrophobicity/electronic effects) .
  • Thiazole modifications : e.g., oxazole or imidazole rings (to assess heterocycle necessity) .
  • Activity Profiling :
    • Compare IC50 values against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .
  • Crystallographic Analysis :
    • Co-crystallize analogs with targets (e.g., PFOR) to visualize binding mode changes .

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